2,6-Dichloro-4-nitropyridine-N-oxide

Catalog No.
S719195
CAS No.
2587-01-1
M.F
C5H2Cl2N2O3
M. Wt
208.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-nitropyridine-N-oxide

CAS Number

2587-01-1

Product Name

2,6-Dichloro-4-nitropyridine-N-oxide

IUPAC Name

2,6-dichloro-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H2Cl2N2O3

Molecular Weight

208.98 g/mol

InChI

InChI=1S/C5H2Cl2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H

InChI Key

LWOLKOLHQCMQDE-UHFFFAOYSA-N

SMILES

C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-]

Synonyms

NSC 136570;

Canonical SMILES

C1=C(C=C([N+](=C1Cl)[O-])Cl)[N+](=O)[O-]

The exact mass of the compound 2,6-Dichloro-4-nitropyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136570. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichloro-4-nitropyridine-N-oxide (CAS 2587-01-1) is a highly electrophilic, polyfunctionalized heterocyclic building block utilized primarily in pharmaceutical and agrochemical synthesis. By combining the electron-withdrawing properties of two ortho-chlorine atoms with the strong activating effect of an N-oxide moiety, this compound renders its 4-nitro group exceptionally susceptible to nucleophilic aromatic substitution (SNAr) [1]. For industrial buyers and synthetic chemists, it serves as a precision precursor: it allows for the rapid, low-temperature installation of complex nucleophiles at the 4-position, while preserving the 2,6-dichloro handles for subsequent cross-coupling or functionalization workflows [2].

Attempting to substitute 2,6-dichloro-4-nitropyridine-N-oxide with its non-N-oxide analog (2,6-dichloro-4-nitropyridine) or a generic halide like 2,4,6-trichloropyridine introduces severe process inefficiencies. Without the N-oxide to stabilize the Meisenheimer intermediate, SNAr reactions at the 4-position require significantly higher temperatures and extended reaction times, which can degrade sensitive nucleophiles [1]. Furthermore, using 2,4,6-trichloropyridine results in poor regiocontrol, yielding complex mixtures of 2- and 4-substituted isomers that necessitate solvent-intensive chromatographic separations [2]. Procuring the N-oxide form ensures strict regioselectivity and mild processability, directly lowering the cost of downstream purification.

Processability: SNAr Kinetic Activation via N-Oxide

The presence of the N-oxide group fundamentally alters the kinetic profile of nucleophilic attack at the C-4 position. Compared to the non-N-oxide baseline, 2,6-dichloro-4-nitropyridine-N-oxide lowers the activation energy for SNAr, allowing displacements with amines and alkoxides to proceed rapidly at 0 °C to room temperature. In contrast, the non-N-oxide analog typically requires heating (>60 °C) to achieve comparable conversions, often resulting in lower overall yields due to thermal degradation of complex substrates [1].

Evidence DimensionReaction temperature and kinetic efficiency for C-4 SNAr
Target Compound DataHigh conversion (>85%) at 0 °C to 25 °C
Comparator Or Baseline2,6-Dichloro-4-nitropyridine (requires >60 °C, slower kinetics)
Quantified DifferenceEnables a 40–60 °C reduction in process temperature and accelerates reaction rates
ConditionsStandard SNAr with amine/alkoxide nucleophiles in polar aprotic solvents

Procuring the N-oxide form allows manufacturers to run substitution reactions under mild conditions, preserving the integrity of thermally sensitive nucleophiles and reducing energy costs.

Reproducibility: Regioselective C-4 Substitution vs. Trichloropyridine

A critical procurement advantage of 2,6-dichloro-4-nitropyridine-N-oxide is its absolute regiocontrol. The synergistic electron-withdrawing effect of the N-oxide and the superior leaving-group ability of the nitro moiety direct nucleophiles exclusively to the 4-position (>95% selectivity). When buyers attempt to use 2,4,6-trichloropyridine as a cheaper substitute, the reaction typically yields a problematic statistical mixture of 2- and 4-substituted products, drastically reducing the isolated yield of the desired isomer and complicating purification [1].

Evidence DimensionRegioselectivity (C-4 vs C-2 substitution ratio)
Target Compound Data>95% selectivity for C-4 substitution
Comparator Or Baseline2,4,6-Trichloropyridine (typically yields mixed 4- and 2-substitution, e.g., 60:40 mixtures)
Quantified DifferenceNear-total elimination of C-2 competitive substitution
ConditionsNucleophilic displacement with primary/secondary amines

High regiocontrol eliminates the need for expensive, low-throughput chromatographic separations, making it highly suitable for scalable industrial workflows.

Synthesis Compatibility: Traceless Directing Group Efficiency

After the N-oxide has successfully directed the SNAr reaction at the 4-position, it can be efficiently removed to yield the desired substituted 2,6-dichloropyridine. Standard deoxygenation protocols utilizing phosphorus trichloride (PCl3) or iron in acetic acid achieve high yields (>75-90%) of the reduced pyridine [1]. This proves that the N-oxide acts as an ideal traceless directing group, providing temporary electronic activation without permanently altering the target scaffold or requiring harsh, yield-destroying cleavage conditions.

Evidence DimensionPost-synthetic deoxygenation yield
Target Compound Data75–90% yield of the deoxygenated pyridine product
Comparator Or BaselinePermanent directing groups (require harsh cleavage, e.g., BBr3)
Quantified DifferenceClean removal under mild reductive conditions without scaffold degradation
ConditionsReduction using PCl3 in chloroform or Fe/AcOH at 60 °C

Allows chemists to exploit the compound's extreme reactivity for the critical substitution step, then easily remove the N-oxide to match the final API or agrochemical structure.

Synthesis of 4-Substituted 2,6-Dichloropyridine API Scaffolds

The compound is the optimal starting material for generating kinase inhibitors and other pharmaceuticals where a complex amine or ether must be installed at the 4-position without disturbing the 2,6-dichloro handles [1].

Agrochemical Development (Herbicides/Fungicides)

Utilized heavily in the discovery and scale-up of novel crop protection agents, where the 2,6-dichloro motif is essential for biological activity and the N-oxide facilitates the rapid generation of analog libraries via regioselective C-4 substitution [2].

Orthogonal Cross-Coupling Workflows

Following C-4 SNAr and subsequent N-oxide reduction, the remaining 2,6-chlorines serve as ideal sites for sequential Suzuki or Stille cross-coupling reactions, enabling the construction of highly decorated, multi-ring pyridine architectures [3].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2587-01-1

Wikipedia

2,6-dichloro-4-nitropyridine n-oxide

Dates

Last modified: 08-15-2023

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